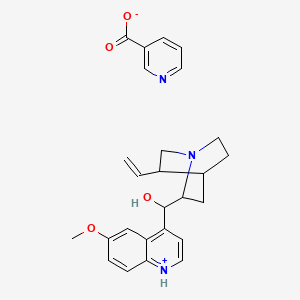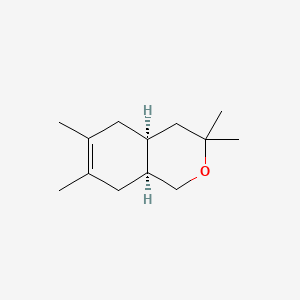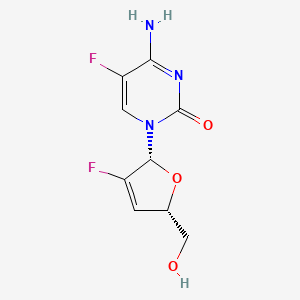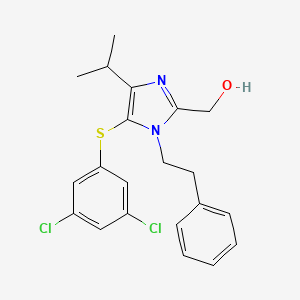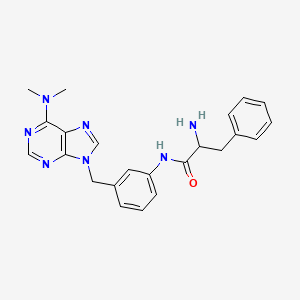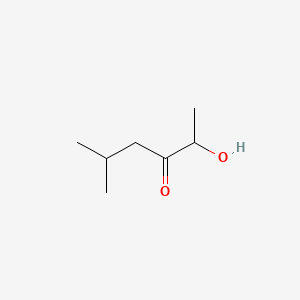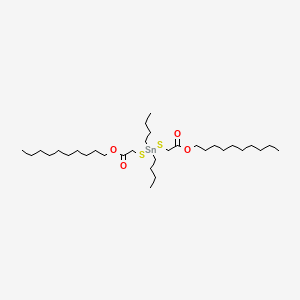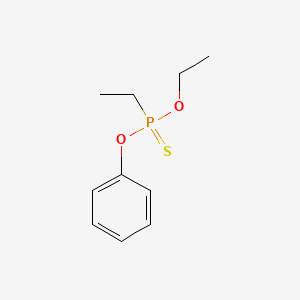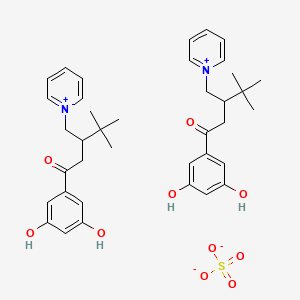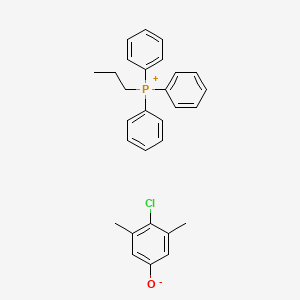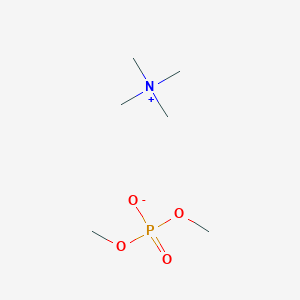
N,N,N-Trimethylmethanaminium dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylmethanaminium dimethyl phosphate is a quaternary ammonium compound. It is known for its role in various chemical reactions and applications in different fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a methanaminium group, paired with a dimethyl phosphate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylmethanaminium dimethyl phosphate typically involves the reaction of trimethylamine with dimethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Trimethylamine and dimethyl phosphate.
Reaction Conditions: The reaction is usually conducted in an aqueous or methanolic solution at room temperature.
Procedure: Trimethylamine is added to a solution of dimethyl phosphate, and the mixture is stirred until the reaction is complete. The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethylmethanaminium dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution can produce various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethylmethanaminium dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biomolecules.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which N,N,N-Trimethylmethanaminium dimethyl phosphate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The dimethyl phosphate group can also participate in hydrogen bonding, stabilizing the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar properties but different applications.
N,N’-Dimethylethylenediamine: A related compound with two secondary amine groups, used in different chemical reactions.
Uniqueness
N,N,N-Trimethylmethanaminium dimethyl phosphate is unique due to its specific structure and the presence of both the trimethylammonium and dimethyl phosphate groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
756-77-4 |
|---|---|
Molekularformel |
C6H18NO4P |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
dimethyl phosphate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H7O4P/c1-5(2,3)4;1-5-7(3,4)6-2/h1-4H3;1-2H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ZUTDMCQPJTZWDJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C.COP(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


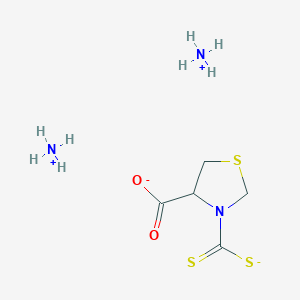
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
